N-Acetyllamivudine

描述

Contextualization within the Nucleoside Analogue Class of Antiviral Agents

N-Acetyllamivudine is chemically derived from Lamivudine (B182088), a well-established nucleoside analogue reverse transcriptase inhibitor (NRTI). nih.gov Nucleoside analogues are a cornerstone of antiviral therapy, designed to mimic natural nucleosides, the fundamental building blocks of DNA and RNA. researchgate.netacademie-sciences.fr This mimicry allows them to be mistakenly incorporated into the growing viral DNA or RNA chain during replication. drugs.com

The critical feature of many nucleoside analogues, including Lamivudine, is the modification or absence of the 3'-hydroxyl group on the sugar moiety. drugs.com This group is essential for forming the phosphodiester bond that links one nucleotide to the next. Once a nucleoside analogue is incorporated into the viral genetic material, it acts as a chain terminator, preventing further elongation and effectively halting viral replication. drugs.com

Nucleoside analogues can be broadly categorized based on their structural modifications, which can involve the sugar component, the nitrogenous base, or the phosphate (B84403) group. academie-sciences.fr Lamivudine, for instance, is a synthetic cytidine (B196190) analogue where the 3' carbon of the pentose (B10789219) sugar ring is replaced by a sulfur atom. nih.gov This structural alteration is key to its antiviral activity against HIV and Hepatitis B virus (HBV). nih.gov this compound, by virtue of its direct lineage from Lamivudine, is firmly situated within this important class of antiviral agents, primarily serving as a chemical intermediate and a subject of study in the exploration of new antiviral strategies.

Rationale for Prodrug Development in Medicinal Chemistry

The development of prodrugs is a critical strategy in medicinal chemistry aimed at overcoming the limitations of active pharmaceutical ingredients. researchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. researchgate.net The primary goals of prodrug design are to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties. mdpi.com

Key rationales for developing prodrugs include:

Enhanced Bioavailability: Many drugs have poor oral absorption due to low water solubility or an inability to cross cell membranes. Modifying a drug into a more lipophilic or hydrophilic prodrug can significantly improve its absorption. mdpi.com

Improved Stability: Some drugs are chemically unstable and may degrade before reaching their target. Prodrugs can be designed to be more stable under specific physiological conditions. mdpi.com

Increased Specificity and Reduced Toxicity: Prodrugs can be engineered to be activated only at the target site, thereby concentrating the active drug where it is needed and minimizing exposure to other tissues, which can reduce side effects. mdpi.com

Prolonged Duration of Action: By controlling the rate of conversion of the prodrug to the active drug, a more sustained therapeutic effect can be achieved. mdpi.com

The acetylation of nucleosides, creating compounds like this compound, is a common strategy in medicinal chemistry. researchgate.net The acetyl group can act as a protecting group during chemical synthesis or can be used to modify the properties of the parent drug, potentially enhancing its permeability across biological membranes. researchgate.netnih.gov

Historical Development and Significance of this compound as a Research Compound

The history of this compound is intrinsically linked to the synthesis and modification of its parent compound, Lamivudine. N-acetylation is a fundamental technique in nucleoside chemistry, often employed as a protection strategy for the exocyclic amine group of cytosine during the synthesis of more complex molecules. tandfonline.com This prevents unwanted side reactions and allows for specific modifications at other positions of the nucleoside. tandfonline.com

This compound has been historically significant primarily as a key intermediate in various synthetic pathways. For instance, it is a precursor in the diastereomerically selective preparation of Lamivudine itself, where the acetyl group serves to protect the amine function during crucial reaction steps and is later removed to yield the final active drug. researchgate.net

Furthermore, this compound has been utilized as a starting material for the creation of other Lamivudine derivatives. Research has explored the synthesis of various N-acyl lamivudine esters, with this compound being a foundational structure in these investigations. researchgate.net These studies aim to explore how modifications to the Lamivudine structure affect its physicochemical properties, such as solubility and lipophilicity, which are critical for drug delivery, including transdermal applications. researchgate.netresearchgate.net

While not developed as a therapeutic agent, the significance of this compound in research lies in its role as a versatile building block. It has enabled the exploration of the structure-activity relationships of Lamivudine and the development of novel synthetic methodologies for nucleoside analogues. Its use in the synthesis of radiolabeled compounds for imaging studies further underscores its importance as a research tool. tandfonline.com

Compound Data

Below are tables detailing the properties of this compound and its parent compound, Lamivudine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]acetamide |

| Molecular Formula | C₁₀H₁₃N₃O₄S |

| Molecular Weight | 271.29 g/mol |

| CAS Number | 158704-08-6 |

| Appearance | White to off-white solid |

Source: LGC Standards lgcstandards.com

Table 2: Physicochemical Properties of Lamivudine

| Property | Value |

| IUPAC Name | 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one |

| Molecular Formula | C₈H₁₁N₃O₃S |

| Molecular Weight | 229.26 g/mol |

| CAS Number | 134678-17-4 |

| Appearance | White to off-white crystalline solid |

| Aqueous Solubility (pH 7) | 91.57 mg/mL |

| Log D (Octanol/PBS, pH 7) | -1.15 |

Source: DrugBank, ResearchGate tandfonline.comresearchgate.net

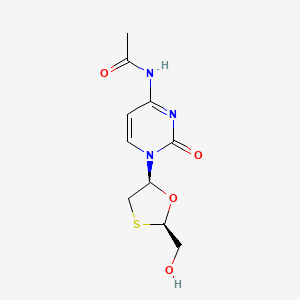

Structure

3D Structure

属性

分子式 |

C10H13N3O4S |

|---|---|

分子量 |

271.30 g/mol |

IUPAC 名称 |

N-[1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C10H13N3O4S/c1-6(15)11-7-2-3-13(10(16)12-7)8-5-18-9(4-14)17-8/h2-3,8-9,14H,4-5H2,1H3,(H,11,12,15,16)/t8-,9+/m0/s1 |

InChI 键 |

NKMKJZRNUUXFOB-DTWKUNHWSA-N |

手性 SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)CO |

规范 SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)CO |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of N Acetyllamivudine

Diverse Synthetic Routes and Strategies for N-Acetyllamivudine Elaboration

The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, Lamivudine (B182088). A common strategy involves the synthesis of Lamivudine followed by a selective N-acetylation step. However, an alternative approach involves the use of N-acetylcytosine in the coupling reaction, leading directly to an N-acetylated precursor.

One documented synthetic route to this compound involves a multi-step process starting from an optically active ester of glyoxylic acid. google.com This pathway proceeds through the formation of a key intermediate, 5-halo-1,3-oxathiolane-2-carboxylic ester, which is then coupled with silylated N-acetylcytosine. The resulting compound is then reduced to yield this compound. google.com A final ammonolysis step is typically used to remove the acetyl group to produce Lamivudine, but by stopping the synthesis at the penultimate step, this compound can be isolated. google.com

The key steps in this synthetic route are outlined below:

Condensation: Reaction of an optically active ester of glyoxylic acid with 2,5-dihydroxy-1,4-dithiane to form trans-5-hydroxy-1,3-oxathiolane-2-carboxylic ester. google.com

Halogenation: Conversion of the hydroxyl group to a halogen (e.g., chloro or bromo) using a Vilsmeier reagent. google.com

Coupling: Reaction of the 5-halo-1,3-oxathiolane-2-carboxylic ester with silylated N-acetylcytosine in the presence of an organic base and a catalyst like potassium iodide. google.com

Reduction: Reduction of the ester group at the 2-position of the oxathiolane ring using a reducing agent such as sodium borohydride (B1222165) to afford this compound. google.com

Regioselective Acylation Techniques for Nucleoside Modification

Regioselective acylation is a crucial technique in nucleoside chemistry, allowing for the specific modification of one hydroxyl or amino group in the presence of others. conicet.gov.ar In the context of this compound, this is particularly relevant for the selective acetylation of the 4-amino group of the cytosine base of Lamivudine.

Enzymatic catalysis offers a powerful tool for achieving high regioselectivity in nucleoside modification. conicet.gov.ar Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the acylation of the 5'-hydroxyl group of nucleosides with high preference, leaving the other positions untouched. researchgate.net While direct enzymatic N-acetylation of Lamivudine is less commonly reported, the principles of enzymatic regioselectivity are broadly applicable.

Chemical methods for regioselective acylation often rely on the differential reactivity of the functional groups or the use of protecting groups. The 4-amino group of cytosine is generally more nucleophilic than the hydroxyl groups of the sugar moiety, facilitating selective N-acylation under controlled conditions. The use of bulky acylating agents or specific solvent systems can also influence the site of acylation. beilstein-journals.org

Table 1: Reagents and Conditions for Acylation Reactions of Lamivudine and Related Nucleosides

| Starting Material | Acylating Agent | Catalyst/Reagent | Solvent | Product | Reference |

| Lamivudine | Acid Chlorides | - | - | Amide Esters of Lamivudine | researchgate.net |

| N-acetylcytosine | Hexamethyldisilazane | Ammonium (B1175870) sulfate | Dichloromethane | Silylated N-acetylcytosine | google.com |

| 3′-azido-3′-deoxy-β-ᴅ-allofuranosylpyrimidines | Vinyl acetate (B1210297) | Lipozyme TL IM | 2-Methyltetrahydrofuran | 5'-O-acetylated product | beilstein-journals.org |

Stereochemical Considerations in this compound Synthesis

The biological activity of Lamivudine, and consequently this compound, is highly dependent on its stereochemistry. Specifically, the cis-configuration of the substituents at the 2- and 5-positions of the 1,3-oxathiolane (B1218472) ring is essential. google.com Lamivudine itself is the (-)-enantiomer, with a (2R, 5S) absolute configuration. google.com Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Several strategies have been developed to achieve the desired stereoisomer:

Chiral Auxiliaries: The use of chiral auxiliaries, such as (-)-menthol, in the initial steps of the synthesis can direct the stereochemical outcome of subsequent reactions. The auxiliary is later removed.

Stereoselective Glycosylation: The coupling reaction between the oxathiolane sugar moiety and the nucleobase (N-acetylcytosine in this case) is a critical step for establishing the correct anomeric configuration (β-anomer). The choice of coupling agent and reaction conditions significantly influences the diastereomeric ratio of the product. nih.gov For instance, the use of silanes and iodine as N-glycosidation reagents has been reported to provide excellent stereoselectivity. nih.gov

Resolution of Diastereomers: In some synthetic routes, a mixture of diastereomers is formed. These can be separated by techniques such as crystallization or chromatography to isolate the desired cis-isomer. google.com

A novel approach to control the stereochemistry involves using an asymmetric leaving group during the acylation of the sugar at the anomeric position. This not only activates the sugar for glycosylation but also dictates the absolute stereochemistry of the resulting nucleoside. nih.govacs.org

Derivatization Strategies for Analogues of this compound

Derivatization of this compound can lead to the generation of analogues with potentially improved properties. These modifications can be targeted at various positions of the molecule.

5'-Position Modification: The 5'-hydroxyl group is a common site for derivatization. Esterification of this group can produce prodrugs. For example, this compound-5'-acetate is an amide ester derivative of Lamivudine. researchgate.net Phosphorodiamidate prodrugs of N-acetyl-lamivudine have also been synthesized, where the 5'-hydroxyl group is linked to a phosphorodiamidate moiety. nih.gov

N4-Position Modification: The acetyl group on the 4-amino group can be replaced with other acyl groups (e.g., propionyl, butyryl) to generate a series of N-acyl derivatives. researchgate.net This can be achieved by reacting Lamivudine with different acid chlorides or anhydrides.

Sugar Moiety Modification: Modifications to the oxathiolane ring are also possible, although more complex. These could involve introducing substituents or altering the ring structure itself.

Table 2: Examples of this compound Derivatives and Analogues

| Compound Name | Point of Derivatization | Type of Derivative | Reference |

| This compound-5'-acetate | 5'-hydroxyl and 4-amino group | Amide ester | researchgate.net |

| N-propionyllamivudine-5'-propionate | 5'-hydroxyl and 4-amino group | Amide ester | researchgate.net |

| N-hexanoyllamivudine-5'-hexanoate | 5'-hydroxyl and 4-amino group | Amide ester | researchgate.net |

| N-acetyl-lamivudine phosphorodiamidates | 5'-hydroxyl group | Phosphorodiamidate prodrug | nih.gov |

| O-Trityl-lamivudine | 5'-hydroxyl group | Trityl ether (precursor for further derivatization) | tandfonline.com |

Prodrug Design Principles and Biochemical Activation Pathways of N Acetyllamivudine

Theoretical Frameworks for N-Acyl Prodrug Design

The design of N-acyl prodrugs involves the covalent attachment of an acyl group to an amine functional group of the parent drug, forming an amide linkage. hrpatelpharmacy.co.innih.gov This strategy aims to mask the polar amine group, thereby increasing the lipophilicity of the drug, which can improve its ability to cross biological membranes. nih.gov The N-acyl modification is intended to be temporary, with the expectation that the amide bond will be cleaved in vivo to release the active parent drug. hrpatelpharmacy.co.in

Several factors are considered in the design of N-acyl prodrugs:

Enzymatic Lability: The stability of the amide bond is a critical consideration. While amides are generally more stable to hydrolysis than esters, certain enzymes in the body can catalyze their cleavage. nih.gov The rate of this cleavage can be modulated by the nature of the acyl group. For instance, sterically hindered acyl groups may lead to slower hydrolysis rates. rsc.org

Chemical Stability: The prodrug must be sufficiently stable in the gastrointestinal tract and in circulation to reach its target site before being activated. rsc.org

Solubility: While increasing lipophilicity is often a goal, the prodrug must still possess adequate aqueous solubility for formulation and absorption. rsc.org

Safety of the Promoietyl: The cleaved acyl group (promoiety) should be non-toxic and readily eliminated from the body. rsc.org

One common approach in N-acyl prodrug design is the use of an N-acyloxyalkoxycarbonyl derivative. In this design, an esterase-sensitive group is included, and its hydrolysis initiates a spontaneous breakdown of the intermediate, releasing the parent amine. nih.gov Another strategy involves creating N-acylsulfonamide prodrugs. nih.gov

Enzymatic Biotransformation Mechanisms of N-Acetyllamivudine in In Vitro Systems

The conversion of this compound back to its parent compound, lamivudine (B182088), is a crucial step for its antiviral activity. This biotransformation is primarily mediated by enzymes. researchgate.net In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, have been instrumental in elucidating these mechanisms. mdpi.comsciepublish.com

Esterases are a broad class of enzymes that catalyze the hydrolysis of esters. nih.gov While this compound contains an amide bond, some esterases also exhibit amidase activity, meaning they can hydrolyze amide bonds, although often at a slower rate than ester hydrolysis. nih.gov The release of lamivudine from this compound is facilitated by this enzymatic hydrolysis. nih.gov The general mechanism involves the esterase enzyme binding to the prodrug and catalyzing the cleavage of the N-acetyl bond, releasing lamivudine and acetic acid. nih.gov The rate of this hydrolysis is a key determinant of the pharmacokinetic profile of the prodrug. acs.org

Research has pointed to the involvement of specific enzymes in the hydrolysis of N-acetylated compounds. One such enzyme is Acylamino-acid-releasing enzyme (APEH), also known as Oxidized Protein Hydrolase (OPH). nih.govuniprot.org OPH is a serine protease that has been shown to have exopeptidase activity against Nα-acylated peptides, preferentially cleaving off N-acetylated amino acids. nih.govuniprot.org

Studies on N-acetylalaninate prodrugs have demonstrated that OPH can activate these compounds by hydrolyzing the N-acetylalaninate moiety. nih.gov This suggests that OPH could play a role in the biotransformation of this compound by recognizing and cleaving the N-acetyl group. nih.govnih.gov OPH is known to be involved in the degradation of oxidized proteins and contributes to cellular resistance against oxidative stress. nih.gov Its involvement in prodrug activation highlights a specific enzymatic pathway that can be exploited in drug design. nih.gov

Esterase-Mediated Hydrolysis and Parent Drug Release

Non-Enzymatic Activation Pathways in Biological Media

In addition to enzymatic hydrolysis, the activation of prodrugs can also occur through non-enzymatic chemical reactions within biological media. urjc.es The pH of the surrounding environment can influence the stability of the prodrug. For some prodrugs, hydrolysis can occur under physiological pH conditions (around 7.4) without the need for enzymatic catalysis. This chemical hydrolysis is often pH-dependent, with the rate of conversion varying at different pH levels. urjc.es For instance, some prodrugs are designed to be stable at the acidic pH of the stomach but release the parent drug at the more neutral pH of the intestine or in the bloodstream. However, for many N-acyl derivatives, the rate of non-enzymatic hydrolysis in aqueous buffer solutions is often too slow to be therapeutically useful. google.com

Comparative Analysis of Activation Kinetics Across N-Acyl Lamivudine Esters

Studies have been conducted to compare the activation kinetics of different N-acyl derivatives of lamivudine. These studies are crucial for understanding how the structure of the acyl group affects the rate of parent drug release. mdpi.com The length and branching of the N-acyl chain can significantly influence the rate of enzymatic hydrolysis and, consequently, the pharmacokinetic profile of the prodrug. mdpi.com

For example, research on various N-acyl lamivudine esters has shown differences in their skin permeation and hydrolysis rates. mdpi.com A study investigating N-dialkyl ester/amide prodrugs of lamivudine found that the n-propyl derivative showed a particular flux rate across the skin. mdpi.com Generally, a balance must be struck; the prodrug needs to be stable enough to reach its target, but labile enough to release the active drug at a therapeutically effective rate. rsc.org The electronic properties of the acyl group can also play a role, with electron-withdrawing groups potentially increasing the susceptibility of the amide bond to hydrolysis. hrpatelpharmacy.co.in

Below is an interactive table summarizing the key aspects of this compound's prodrug design and activation.

| Feature | Description |

| Prodrug Strategy | N-Acylation |

| Parent Drug | Lamivudine |

| Primary Activation Mechanism | Enzymatic Hydrolysis |

| Key Enzyme Class | Esterases/Amidases |

| Potential Specific Enzyme | Oxidized Protein Hydrolase (OPH) |

| Non-Enzymatic Pathway | pH-dependent chemical hydrolysis |

| Factors Influencing Activation Kinetics | Structure of the acyl group (e.g., chain length, branching) |

In Vitro Pharmacological Characterization and Mechanistic Studies

Comparative Pharmacodynamics with Lamivudine (B182088) and Other Nucleoside Analogues In Vitro

N-Acetyllamivudine is a prodrug derivative of lamivudine, meaning it is a chemically modified, inactive form of the drug that is converted into the active agent, lamivudine, within the body through metabolic processes. nih.govmdpi.comscielo.br The in vitro pharmacodynamic profile of this compound is therefore intrinsically linked to that of its parent compound, lamivudine, and is best understood by comparison with it and other nucleoside reverse transcriptase inhibitors (NRTIs).

The mechanism of action for lamivudine involves its intracellular phosphorylation by cellular kinases to its active triphosphate form, lamivudine triphosphate (L-TP). selleckchem.comnih.govmdpi.com This active metabolite then acts as an antiviral agent by inhibiting the polymerase of the hepatitis B virus (HBV) and the reverse transcriptase of the human immunodeficiency virus (HIV). selleckchem.comnih.gov L-TP competes with the natural substrate, deoxycytidine triphosphate, for incorporation into the growing viral DNA chain. nih.gov Once incorporated, it causes chain termination, effectively halting viral DNA synthesis and replication. mdpi.com For this compound to be effective, it must first undergo deacetylation to yield lamivudine, which can then be phosphorylated to the active L-TP.

The antiviral efficacy of lamivudine has been compared with other nucleoside and nucleotide analogues in various in vitro systems. These analogues share a similar mechanistic pathway, requiring intracellular phosphorylation to an active triphosphate form that inhibits viral polymerases.

Emtricitabine (B123318) (FTC): Structurally very similar to lamivudine (3TC), emtricitabine is also a cytosine analogue. While often considered clinically interchangeable with lamivudine, some in vitro studies have suggested pharmacological differences. who.int For instance, emtricitabine's triphosphate form may have a longer intracellular half-life, and some studies have found emtricitabine to be approximately three-fold more potent against HIV-1 in vitro. nih.govwho.int

Entecavir (B133710) (ETV): A guanosine (B1672433) nucleoside analogue, entecavir is a potent inhibitor of HBV DNA polymerase. mdpi.comfda.gov It acts on all three functions of the polymerase: base priming, reverse transcription, and synthesis of the positive strand DNA. fda.gov Comparative studies have indicated that entecavir possesses more potent antiviral efficacy against HBV and a higher barrier to resistance than lamivudine. nih.gov

Adefovir (B194249): An acyclic nucleotide analog of adenosine (B11128) monophosphate, adefovir is phosphorylated by cellular kinases to its active diphosphate (B83284) metabolite. mdpi.com This active form competes with deoxyadenosine (B7792050) triphosphate and causes DNA chain termination after being incorporated into viral DNA, thereby inhibiting HBV DNA polymerase. mdpi.com In vitro studies have demonstrated additive anti-HBV activity when adefovir is combined with lamivudine. mdpi.com

The following table summarizes the in vitro characteristics of these comparator nucleoside/nucleotide analogues.

| Compound | Analogue Type | Primary Viral Target(s) | Mechanism of Action | In Vitro Potency/Comparative Notes |

|---|---|---|---|---|

| Lamivudine | Cytosine Nucleoside Analogue | HBV, HIV | Inhibits viral polymerase/reverse transcriptase via chain termination after phosphorylation to triphosphate form. selleckchem.commdpi.com | Serves as the benchmark for its prodrugs and other analogues. mdpi.commdpi.com |

| Emtricitabine | Cytosine Nucleoside Analogue | HBV, HIV | Inhibits viral reverse transcriptase via chain termination after phosphorylation. | Considered clinically equivalent to lamivudine, but some studies show ~3-fold higher in vitro potency against HIV-1 and a longer intracellular half-life. nih.govwho.int |

| Entecavir | Guanosine Nucleoside Analogue | HBV | Inhibits all three activities of HBV polymerase (priming, reverse transcription, DNA synthesis). fda.gov | Demonstrates more potent antiviral efficacy and a higher resistance barrier compared to lamivudine. nih.gov |

| Adefovir | Adenosine Nucleotide Analogue | HBV | Inhibits HBV DNA polymerase via chain termination after phosphorylation to diphosphate form. mdpi.com | Shows additive anti-HBV effects with lamivudine in vitro. mdpi.com IC50 for viral DNA synthesis inhibition ranges from 0.2 to 2.5 μM. mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. slideshare.net Such studies guide the design of new molecules with improved properties. For this compound, SAR studies have focused on modifications of the N-acyl group to evaluate the impact on physicochemical properties and, consequently, on its potential as a prodrug.

One key area of investigation has been the synthesis of a series of N-acyl lamivudine esters to explore their potential for transdermal delivery. researchgate.netijrap.net In these studies, the N-acetyl group of this compound was replaced with other acyl chains of varying lengths (e.g., propionyl, butyryl, hexanoyl). The resulting derivatives were then characterized to determine how these structural changes affected properties like lipophilicity (measured as log D) and in vitro transdermal flux through human epidermis. ijrap.net

The research revealed several key findings:

Lipophilicity: As expected, increasing the length of the N-acyl chain led to a corresponding increase in lipophilicity (higher log D values) compared to the parent drug, lamivudine. ijrap.net

Transdermal Flux: Compared to lamivudine, the N-acyl derivatives generally exhibited lower transdermal flux in phosphate-buffered saline (PBS). ijrap.net For example, the median flux of lamivudine was significantly higher than that of its amide esters. slideshare.net

Correlations: A direct correlation was observed between aqueous solubility and transdermal flux. ijrap.net Furthermore, a statistically significant correlation was found between the flux values and molecular weight, aqueous solubility, and log D.

These findings suggest that while N-acylation increases lipophilicity, it does not necessarily translate to improved transdermal penetration for this series of compounds under the tested conditions. The parent drug, lamivudine, with its higher aqueous solubility, demonstrated greater flux than its more lipophilic N-acyl prodrugs. slideshare.netijrap.net Among the tested amide esters, this compound-5'-acetate and N-propionyllamivudine-5'-propionate showed the highest flux in different vehicles. slideshare.net

The table below presents data from a study on N-acyl lamivudine esters, illustrating the relationship between the acyl chain modification and physicochemical properties.

| Compound | Log D (pH 7) | Median Flux in PBS (μmol·cm⁻²·h⁻¹) |

|---|---|---|

| Lamivudine | -1.15 | 4.289 |

| This compound-5'-acetate | 0.25 | 0.046 |

| N-Propionyllamivudine-5'-propionate | 1.18 | 0.005 |

| N-Butyryllamivudine-5'-butyrate | 2.22 | 0.0002 |

| N-Hexanoyllamivudine-5'-hexanoate | 4.88 | 0.0002 |

Data sourced from Gerber et al., 2008. slideshare.netijrap.net

These SAR studies are crucial for optimizing prodrug design, demonstrating that a delicate balance between lipophilicity and aqueous solubility is required to achieve desired pharmacokinetic properties like skin permeation.

Preclinical Pharmacokinetics and Biodistribution in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species

Comprehensive ADME studies are fundamental in preclinical drug development to predict a drug's behavior in the body. allucent.com For N-Acetyllamivudine, these studies would ideally be conducted in various animal models, such as rodents (mice, rats) and non-rodents (dogs, non-human primates), to understand interspecies differences and to better extrapolate potential human pharmacokinetics. researchgate.netfrontiersin.org The ADME profile helps to establish the compound's journey from administration to elimination. However, specific data from such studies on this compound are not currently available in published literature.

Systemic Exposure and Tissue Distribution Analysis in Animal Models

Investigating the systemic exposure and tissue distribution of this compound would be critical to understanding its potential efficacy and safety. Such studies typically involve administering the compound to animal models and measuring its concentration in plasma and various tissues over time. This would reveal the extent of its distribution to target organs and tissues, as well as identify any potential for accumulation in non-target sites. While general methodologies for these studies are well-established, specific tissue distribution data for this compound have not been publicly reported.

Metabolic Fate and Identification of Metabolites in Preclinical Systems

Understanding the metabolic fate of this compound is crucial. A key aspect would be to determine whether it is converted back to the active parent drug, lamivudine (B182088), and to identify any other metabolites formed. This process involves in vitro studies using liver microsomes or hepatocytes from different preclinical species, as well as in vivo studies analyzing plasma, urine, and feces for metabolites. While it is suggested that this compound undergoes metabolism, the specific metabolites and their pathways have not been detailed in available resources. researchgate.net

Investigation of Cytochrome P450 (CYP) Enzyme Involvement in Animal Metabolism

A significant part of drug metabolism is mediated by the cytochrome P450 (CYP) enzyme system. ohsu.edu Identifying which specific CYP isoenzymes are involved in the metabolism of this compound would be essential to predict potential drug-drug interactions. These investigations are typically performed using in vitro systems with specific chemical inhibitors or recombinant CYP enzymes. There is currently no specific information available detailing the involvement of CYP enzymes in the metabolism of this compound in animal models.

Bioavailability Studies in Preclinical Animal Models

Bioavailability studies are performed to determine the fraction of an administered dose of a drug that reaches the systemic circulation. researchgate.net For an orally administered prodrug like this compound, these studies would be vital to assess its potential as a therapeutic agent. The bioavailability would be calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration. Specific bioavailability data for this compound in any preclinical animal model is not presently found in the public domain.

Mechanisms of Antiviral Resistance Associated with N Acetyllamivudine Preclinical/in Vitro

Development of Viral Resistance in Cell Culture Passaging Experiments

The development of viral resistance to antiviral agents can be observed and characterized through in vitro cell culture passaging experiments. fda.govstanford.edu In these experiments, viruses are cultured in the presence of sub-optimal concentrations of the antiviral drug. This environment allows for the selection and proliferation of viral variants that possess mutations conferring reduced susceptibility to the drug. fda.gov

For lamivudine (B182088), the parent compound of N-Acetyllamivudine, cell culture studies have been instrumental in identifying the key mutations that lead to resistance. stanford.edu The process involves the serial passage of the virus, where the virus from an infected cell culture is used to infect a new culture containing the drug. Over time, this selective pressure leads to the emergence of a dominant viral population with resistance mutations. stanford.edumdpi.com The rate at which resistance develops can provide insights into the genetic barrier of the drug; a low genetic barrier means that only one or a few mutations are needed to confer resistance. fda.gov

In the context of HIV, for instance, prolonged exposure to lamivudine in cell culture consistently leads to the selection of specific mutations in the reverse transcriptase gene. bhiva.org Similarly, for Hepatitis B Virus (HBV), lamivudine-resistant mutants can be detected relatively early in therapy, with their incidence increasing over time with continued drug exposure. tropicalgastro.com

Identification and Characterization of Specific Viral Mutations Conferring Resistance

The primary mechanism of resistance to lamivudine, and by extension this compound, is the selection of specific mutations in the viral reverse transcriptase (RT) enzyme. nih.gov These mutations reduce the ability of the RT to incorporate the drug into the growing viral DNA chain, a process known as discrimination. nih.gov

The most well-characterized mutation associated with lamivudine resistance in HIV-1 is the M184V or M184I substitution in the RT. nih.govbhiva.org The M184V mutation, where methionine at position 184 is replaced by valine, confers a high level of phenotypic resistance to lamivudine. bhiva.org Interestingly, while this mutation significantly reduces the virus's susceptibility to lamivudine, it also decreases the virus's replicative fitness, making it weaker. bhiva.org The M184I substitution often appears transiently before the more stable M184V mutation becomes dominant. bhiva.org

In the case of HBV, resistance to lamivudine is primarily associated with mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral polymerase. tropicalgastro.com The most common resistance mutations are rtM204V and rtM204I, often accompanied by the rtL180M mutation. tropicalgastro.com

Table 1: Key Viral Mutations Associated with Lamivudine Resistance

| Virus | Gene | Primary Mutation(s) | Effect on Susceptibility |

| HIV-1 | Reverse Transcriptase (RT) | M184V/I | High-level resistance to lamivudine. nih.govbhiva.org |

| HBV | Polymerase | rtM204V/I, rtL180M | Reduced susceptibility to lamivudine. tropicalgastro.com |

Cross-Resistance Patterns with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the susceptibility to other drugs within the same class. fda.gov The patterns of cross-resistance among NRTIs are complex. i-base.info

The M184V mutation, while conferring high-level resistance to lamivudine and emtricitabine (B123318), can paradoxically increase the susceptibility of HIV-1 to other NRTIs like zidovudine (B1683550) (AZT) and tenofovir (B777) (TDF). nih.govbhiva.org This phenomenon is known as hypersusceptibility. However, the M184V mutation in combination with other mutations, such as L74V, can lead to broader cross-resistance to other NRTIs. nih.gov

Thymidine analogue mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, are selected by drugs like zidovudine and stavudine. nih.gov TAMs can cause broad cross-resistance to most NRTIs, although the degree of resistance varies depending on the specific NRTI and the number of TAMs present. nih.gov The presence of the M184V mutation has been shown to delay the emergence of TAMs. nih.gov

The Q151M mutation, when it appears with other specific mutations, can confer high-level cross-resistance to most NRTIs, including lamivudine. nih.gov

Table 2: Cross-Resistance of Lamivudine-Associated Mutations with Other NRTIs (HIV-1)

| Mutation | Effect on Lamivudine | Effect on Other NRTIs |

| M184V | High-level resistance | Increased susceptibility to Zidovudine and Tenofovir. nih.govbhiva.org Resistance to Abacavir and Didanosine when combined with other mutations. nih.gov |

| TAMs (e.g., M41L, T215Y) | Generally susceptible | Cross-resistance to Zidovudine, Stavudine, Abacavir, and Tenofovir. nih.gov |

| Q151M Complex | High-level resistance | High-level resistance to most NRTIs. nih.gov |

Cellular Factors Contributing to or Modulating Antiviral Resistance

While viral mutations are the primary drivers of resistance, cellular factors can also play a role in modulating the development of antiviral resistance. The intracellular concentration of the active form of the drug is a critical factor. fda.gov Nucleoside analogues like lamivudine need to be phosphorylated by host cell kinases to their active triphosphate form. nih.gov Variations in the efficiency of these cellular enzymes could potentially influence the intracellular drug levels and, consequently, the selective pressure for the emergence of resistant viruses.

For a drug to be effective, its concentration within the target cells must be sufficient to inhibit viral replication. fda.gov A high inhibitory quotient (IQ), which is the ratio of the drug concentration to the viral IC50 (the concentration required to inhibit 50% of viral replication), is desirable to minimize the development of resistance. fda.gov Factors that affect the uptake, metabolism, or efflux of the drug from the cell can therefore indirectly contribute to the emergence of resistance.

Advanced Analytical Methods for N Acetyllamivudine Research

Bioanalytical Method Development and Validation for Quantification in Biological Matrices (e.g., cell lysates, animal plasma)

The quantification of N-Acetyllamivudine in complex biological matrices such as animal plasma and cell lysates is fundamental for pharmacokinetic and in vitro studies. The development of a reliable bioanalytical method is the first step, which must then be rigorously validated to ensure data integrity, following guidelines from regulatory bodies.

Method Development: The primary goal is to develop a selective, sensitive, and high-throughput method. Typically, this involves selecting an appropriate internal standard (IS), optimizing sample extraction procedures to remove interfering substances, and refining chromatographic conditions to achieve good separation.

Sample Preparation: Due to the complexity of biological matrices, a sample clean-up step is essential. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). diva-portal.orgresearchgate.net For this compound, a small polar molecule, SPE using cartridges like Oasis HLB can provide high recovery and cleaner extracts compared to PPT. nih.gov The process involves loading the plasma or lysate sample, washing away interferences, and eluting the analyte and IS with an organic solvent. nih.govsciencescholar.us

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for separating this compound from endogenous matrix components and potential metabolites. researchgate.netptfarm.pl A C18 column is commonly used with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (such as acetonitrile (B52724) or methanol). ptfarm.plrjptonline.org

Method Validation: A developed method must be validated to demonstrate its reliability. ptfarm.pl Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govnih.gov

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. impactfactor.org

Linearity: The assay should demonstrate a linear relationship between the instrument response and known concentrations of the analyte. For this compound, a typical calibration curve might range from 1 to 3000 ng/mL in plasma. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results. nih.gov Validation runs are performed on multiple days using quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC). japsonline.com

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. researchgate.net

Below is an example of validation summary data for a hypothetical this compound bioanalytical method.

| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Observed Results |

|---|---|---|---|

| Intra-day Precision (%CV) | 15 (LQC) | ≤15% (≤20% for LLOQ) | ≤8.5% |

| 500 (MQC) | ≤6.2% | ||

| 2500 (HQC) | ≤5.9% | ||

| Inter-day Precision (%CV) | 15 (LQC) | ≤15% (≤20% for LLOQ) | ≤10.1% |

| 500 (MQC) | ≤7.8% | ||

| 2500 (HQC) | ≤7.5% | ||

| Accuracy (% Bias) | 15 (LQC) | Within ±15% (±20% for LLOQ) | -6.0% to +7.2% |

| 500 (MQC) | -4.5% to +5.1% | ||

| 2500 (HQC) | -3.8% to +4.9% | ||

| Linearity (r²) | 5 - 3000 | ≥0.99 | 0.9985 |

| Recovery (%) | LQC, MQC, HQC | Consistent and Reproducible | 91.5% |

Application of Hyphenated Techniques (e.g., LC-MS/MS) for Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for modern bioanalysis due to their enhanced sensitivity and specificity. biotransformer.ca Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological samples. nih.govnih.govwho.int

The LC system separates the analyte from matrix interferences, after which the mass spectrometer provides detection and quantification. biotransformer.ca

Liquid Chromatography (LC): As described previously, a reversed-phase C18 column is typically employed. Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to ensure sharp peaks and a short run time. researchgate.net

Tandem Mass Spectrometry (MS/MS): This technique involves two stages of mass analysis. The first stage (Q1) selects the precursor ion (the protonated molecule of this compound, [M+H]⁺). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected in the third stage (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive. impactfactor.org An electrospray ionization (ESI) source is commonly used in positive ion mode for this class of compounds. nih.gov

The table below outlines plausible LC-MS/MS parameters for the analysis of this compound.

| Parameter | Setting |

|---|---|

| LC Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | 272.1 → 154.1 (Hypothetical) |

| MRM Transition (Internal Standard) | Specific to the chosen IS (e.g., stable-isotope labeled this compound) |

Methodologies for Metabolite Identification and Quantification

This compound is a potential Phase II metabolite of Lamivudine (B182088), formed through N-acetylation. biotransformer.cadrugbank.com Identifying and quantifying such metabolites is a critical part of drug development, as they can contribute to the parent drug's efficacy or toxicity. nih.gov

Identification: The process begins with in vitro or in vivo studies. For example, Lamivudine can be incubated with liver microsomes, which contain the necessary enzymes for metabolism. researchgate.net Samples are then analyzed, typically using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS. nih.gov

Metabolite Screening: An untargeted or targeted search is performed on the data from post-incubation or post-dose samples. Analysts look for masses corresponding to expected metabolic transformations, such as the addition of an acetyl group (+42.01 Da) to the parent drug, Lamivudine.

Structural Elucidation: HRMS provides an accurate mass measurement, which helps in determining the elemental composition of the potential metabolite. Tandem MS (MS/MS) is then used to fragment the ion. The fragmentation pattern of the suspected this compound would be compared to that of the parent drug, Lamivudine. The modification to fragments containing the amine group would confirm the site of acetylation.

Quantification: Once identified, a specific and validated LC-MS/MS method, as detailed in sections 7.1 and 7.2, is required for accurate quantification. nih.gov If an authentic chemical standard for this compound is not available, semi-quantification can be performed using the parent drug's calibration curve, assuming a similar ionization response. However, for definitive quantification, a synthesized this compound standard is necessary.

Stability Assessment in In Vitro and Ex Vivo Biological Samples

Assessing the stability of this compound in biological matrices is a crucial component of method validation, ensuring that the measured concentration reflects the true concentration at the time of sampling. nveo.orgnih.gov Instability can lead to erroneous results in pharmacokinetic or metabolism studies. nih.gov Stability is evaluated by analyzing QC samples after they have been subjected to various storage and handling conditions. nih.gov

Freeze-Thaw Stability: Evaluates the stability after repeated freezing and thawing cycles. Samples are typically frozen at -20°C or -80°C and thawed at room temperature for three or more cycles before analysis. nih.govbioscience.co.uk

Bench-Top (Short-Term) Stability: Determines the stability of the analyte in the matrix at room temperature for a period equivalent to the time samples might be left out during processing. nveo.orgnih.gov

Long-Term Stability: Assesses stability in the matrix when stored frozen for an extended period (e.g., several months), covering the expected duration of sample storage for a study. nih.gov

Post-Preparative (Autosampler) Stability: Confirms that the processed samples (extracts) remain stable in the autosampler until they are injected into the LC-MS/MS system. nveo.org

The results are compared against freshly prepared calibration standards, and the analyte is considered stable if the mean concentration of the tested samples is within ±15% of the nominal concentration. nih.gov

| Stability Condition | Concentration Level | Duration/Cycles | Temperature | Mean Accuracy (% of Nominal) |

|---|---|---|---|---|

| Freeze-Thaw Stability | LQC (15 ng/mL) | 3 Cycles | -80°C to Room Temp. | 96.8% |

| HQC (2500 ng/mL) | 98.2% | |||

| Bench-Top Stability | LQC (15 ng/mL) | 8 hours | Room Temp. (~22°C) | 104.1% |

| HQC (2500 ng/mL) | 101.5% | |||

| Long-Term Stability | LQC (15 ng/mL) | 90 days | -80°C | 95.5% |

| HQC (2500 ng/mL) | 97.9% | |||

| Autosampler Stability | LQC (15 ng/mL) | 48 hours | 10°C | 102.3% |

| HQC (2500 ng/mL) | 100.8% |

Data presented are illustrative and based on typical acceptance criteria for bioanalytical method validation.

Computational and Molecular Modeling Studies of N Acetyllamivudine

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its protein target. The primary target for lamivudine (B182088) is the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.gov Since N-Acetyllamivudine must be metabolized to lamivudine to exert its antiviral effect, understanding the binding of lamivudine to HIV-1 RT is fundamental. scielo.br

Molecular Docking: Docking studies place a ligand into the binding site of a protein to predict its preferred orientation and binding affinity. For lamivudine, docking into the active site of HIV-1 RT reveals key interactions necessary for its inhibitory action. mdpi.com The active site is characterized by a catalytic triad (B1167595) of aspartic acid residues (Asp110, Asp185, and Asp186). researchgate.net Lamivudine, being a nucleoside analogue, positions itself to interact with these critical residues. nih.gov The oxathiolane ring of lamivudine fits into a hydrophobic pocket, and its cytosine base forms hydrogen bonds with the protein backbone.

A significant aspect of lamivudine's interaction, and a major focus of computational studies, is its role in overcoming drug resistance. The M184V/I mutation in HIV-1 RT is a well-known mechanism of resistance to lamivudine. mdpi.comscispace.com Docking studies have shown that the mutation introduces steric hindrance. The beta-branched side chain of valine or isoleucine at position 184 clashes with the oxathiolane ring of lamivudine, distorting its binding orientation and reducing its affinity. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, assessing its stability and the persistence of key interactions. Simulations of lamivudine bound to both wild-type (WT) and M184V/I mutant HIV-1 RT have elucidated the molecular basis of resistance. scispace.comnih.gov In the WT enzyme, MD simulations show that lamivudine maintains a stable conformation within the active site, held by a network of hydrogen bonds. nih.govresearchgate.net

| Computational Technique | Target Protein | Key Findings for Lamivudine (Implications for this compound) | Reference(s) |

| Molecular Docking | HIV-1 Reverse Transcriptase (WT) | Binds in the active site, interacting with catalytic residues (Asp110, Asp185, Asp186). | nih.govmdpi.comresearchgate.net |

| Molecular Docking | HIV-1 Reverse Transcriptase (M184V/I Mutant) | Steric clash between the inhibitor and the mutant residue (Val/Ile) leads to reduced binding affinity. | mdpi.comnih.govrsc.org |

| Molecular Dynamics | HIV-1 Reverse Transcriptase (WT vs. M184I Mutant) | Confirmed stable binding in WT. In M184I, binding affinity decreased by ~8 kcal/mol due to steric hindrance and disrupted interaction networks. | nih.gov |

| Principal Component Analysis | HIV-1 Reverse Transcriptase (WT vs. M184I Mutant) | Showed significant changes in the conformational landscape and enzyme motion in the mutant, explaining resistance. | scispace.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arkat-usa.org These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

For anti-HIV agents, including analogues of lamivudine, numerous QSAR studies have been conducted to identify the key structural features (descriptors) that govern their inhibitory activity against HIV-1 RT. arkat-usa.orgnih.gov While a specific QSAR model for this compound is not available, the principles derived from studies on related nucleoside analogues are directly applicable.

QSAR models for reverse transcriptase inhibitors often utilize a combination of descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment, which are crucial for electrostatic interactions with the target.

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule (e.g., molecular weight, surface area, shape indices). They are important for ensuring a good fit within the binding pocket.

Hydrophobicity Descriptors: Parameters like LogP describe the lipophilicity of the molecule, which influences both target binding and pharmacokinetic properties like cell membrane permeability.

A typical QSAR study on anti-HIV nucleoside analogues might generate a multiple linear regression (MLR) equation. nih.gov For instance, studies on HEPT analogues, another class of RT inhibitors, showed that decreased hydrophobicity at certain positions and the presence of specific functional groups like hydroxyls were favorable for activity. nih.gov For lamivudine analogues, a QSAR study could help optimize the N-acetyl group or other substitutions to enhance activity or improve resistance profiles. The goal would be to find modifications that maintain or improve binding to the wild-type enzyme while minimizing the loss of affinity for common mutant forms. arkat-usa.org

| QSAR Model Component | Description | Relevance to this compound Design | Reference(s) |

| Dependent Variable | Biological activity (e.g., EC50, IC50) against HIV-1 RT. | To quantify the effectiveness of new analogues. | arkat-usa.org |

| Independent Variables (Descriptors) | Physicochemical properties (electronic, steric, hydrophobic) and topological indices. | To identify which molecular features of the this compound scaffold are most important for activity. | nih.gov |

| Statistical Method | Multiple Linear Regression (MLR), Neural Networks. | To build a predictive model for optimizing analogues. | arkat-usa.orgnih.gov |

| Validation | Leave-one-out (LOO) cross-validation to assess the predictive power of the model. | To ensure the reliability of the QSAR model for designing new compounds. | nih.gov |

In Silico Prediction of Prodrug Activation and Metabolism

This compound is a prodrug, meaning it is an inactive or less active compound that is metabolized (activated) in the body to the active drug, lamivudine. vulcanchem.com Computational methods are increasingly used to predict the metabolic fate of compounds, including the enzymes involved in their activation and potential sites of metabolism. scielo.brscielo.br

The activation of this compound requires the hydrolysis of the N-acetyl group to release the free amine of the cytosine base, which is part of the active lamivudine molecule. This is then followed by intracellular phosphorylation to its active 5'-triphosphate metabolite. scielo.br

In silico tools can predict which enzymes are likely to carry out this deacetylation. Software platforms like Meteor Nexus and BioTransformer simulate metabolic pathways, including Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) reactions. nih.gov For this compound, these tools would likely predict hydrolysis by enzymes such as carboxylesterases or other hydrolases, which are known to cleave amide bonds. The prediction would be based on matching the chemical environment of the N-acetyl group to known substrate specificities of metabolic enzymes.

Furthermore, these computational models can predict other potential metabolic transformations. For instance, lamivudine itself can be metabolized to lamivudine sulfoxide. nih.gov In silico tools can help anticipate such metabolic pathways for this compound, providing a more complete picture of its biotransformation and helping to identify potentially toxic or inactive metabolites early in the drug development process.

Rational Drug Design Approaches for this compound Analogues

Rational drug design uses the knowledge of a biological target's structure and its interaction with a ligand to design new, more effective drugs. nih.gov This can involve modifying an existing drug, like this compound, to improve its properties.

Several rational design strategies could be applied to create analogues of this compound:

Modifying the N-Acyl Group: The N-acetyl group is a key promoiety. Its size and electronic properties could be altered to modulate the rate of hydrolysis. For example, replacing the acetyl group with other acyl groups (e.g., propionyl, butyryl) could change the compound's lipophilicity and its susceptibility to hydrolytic enzymes, potentially fine-tuning its release profile.

Bioisosteric Replacement: Parts of the molecule can be replaced with bioisosteres—substituents that retain the desired biological activity but may alter physicochemical or pharmacokinetic properties. For example, modifications to the oxathiolane ring have been explored for other nucleoside analogues to improve their activity or resistance profile. researchgate.net

Structure-Based Design to Combat Resistance: Using the structural information from docking and MD studies of the M184V/I mutant, analogues of this compound could be designed to be less susceptible to this resistance mechanism. This might involve designing a molecule that can accommodate the bulkier side chain of valine or isoleucine without a significant loss of binding affinity. researchgate.net

Conjugation for Targeted Delivery: this compound could be conjugated to other molecules to target it to specific cells or tissues. For example, recent research has explored conjugating lamivudine to peptide sequences to create self-assembling drug amphiphiles for long-acting injectable formulations. nih.govcorevih-bretagne.fr This approach leverages rational design to improve the drug's pharmacokinetic profile significantly.

These computational approaches provide a powerful framework for the continued development and optimization of this compound and its analogues, aiming for improved efficacy, better resistance profiles, and enhanced drug delivery.

Future Research Directions and Translational Potential of N Acetyllamivudine

Exploration of N-Acetyllamivudine in Novel Antiviral Therapeutic Strategies

The landscape of antiviral therapy is continually evolving, moving beyond direct-acting agents to embrace innovative strategies that can offer broader spectrum activity and overcome resistance. frontiersin.orgnih.gov Future research on this compound is positioned to explore its integration into these emerging therapeutic paradigms.

One promising avenue is the development of host-directed therapies (HDT), which target cellular factors essential for viral replication rather than viral proteins themselves. frontiersin.org This approach presents a higher genetic barrier to the development of resistance. frontiersin.org Investigating how this compound, once converted to its active form, interacts with host cell pathways could reveal opportunities for synergistic combinations with HDTs.

Another novel strategy involves targeting biomolecular condensates, which are crucial for the replication of many viruses. nih.gov These condensates can serve as "viral factories," and developing drugs that disrupt them is a growing area of interest for creating broad-spectrum antivirals less prone to resistance. nih.gov Research could explore whether the active metabolite of this compound can interfere with the formation or function of these viral replication compartments.

Furthermore, structural virology provides detailed insights into viral components that can be targeted to disrupt the viral life cycle, such as capsid formation or the function of viroporins. mdpi.com Future studies could use structural analysis to determine how this compound's active form interacts with viral replication machinery, potentially revealing new ways to inhibit viral assembly and release. mdpi.com

| Therapeutic Strategy | Description | Potential Role for this compound |

| Host-Directed Therapy (HDT) | Targets host cell factors that viruses rely on for replication, aiming to create a higher barrier to resistance. frontiersin.org | Investigation of synergistic effects when combined with agents that modulate host immune responses or other essential cellular pathways. |

| Biomolecular Condensate Disruption | Involves targeting the virus-hijacked cellular compartments (viral factories) to inhibit replication. nih.gov | Research into the ability of the active metabolite to interfere with the assembly or function of these viral microenvironments. |

| Structure-Based Drug Design | Utilizes the 3D structure of viral proteins to design inhibitors that block critical functions like capsid assembly or enzymatic activity. mdpi.com | Elucidating the precise interaction with viral polymerases to inform the design of next-generation nucleoside reverse transcriptase inhibitors (NRTIs). |

Investigation of New Delivery Systems for Enhanced Preclinical Efficacy

The effectiveness of an antiviral agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. nih.gov The investigation of novel drug delivery systems (DDS) is a critical area of research for enhancing the preclinical efficacy of this compound. researchgate.net

Nanoparticle-based systems, such as liposomes, chitosan (B1678972) nanoparticles, and polymeric microspheres, offer numerous advantages, including improved bioavailability, sustained drug release, and targeted delivery. nih.govnih.gov For this compound, encapsulating the compound within nanoparticles could enhance its transport across biological barriers, such as the gastrointestinal tract, and potentially increase its concentration within infected cells. nih.gov Studies have shown that nanoparticles can significantly increase drug concentration in the target tissue compared to the free drug. nih.gov

Research into stimuli-responsive delivery systems could further refine the therapeutic profile. These systems are designed to release their drug payload in response to specific triggers present at the site of infection, such as changes in pH or the presence of certain enzymes. This approach could maximize the drug's potency while minimizing systemic exposure. nih.gov Preclinical studies using animal models are essential to determine the pharmacokinetics and tumor-killing efficacy of such advanced delivery systems. nih.gov

| Delivery System | Mechanism of Action | Potential Advantage for this compound |

| Chitosan Nanoparticles | Mucoadhesive properties increase residence time and penetration through nasal or other mucosal tissues. nih.gov | Enhanced absorption and bioavailability following oral or intranasal administration. |

| Liposomes | Lipid bilayer vesicles that can encapsulate hydrophilic and lipophilic drugs, improving stability and altering biodistribution. nih.gov | Sustained release profile and potentially enhanced uptake into target cells. |

| Drug-Eluting Microspheres | Allow for prolonged, localized delivery of high drug concentrations to a specific site, such as a tumor. nih.gov | Potential for targeted therapy in virally-induced cancers, maximizing local efficacy and reducing systemic toxicity. nih.gov |

Role in Combating Viral Resistance through Prodrug Strategies

Viral drug resistance is a major obstacle in antiviral therapy, arising from mutations in viral proteins that reduce the drug's binding affinity or efficacy. plos.orgdovepress.com Prodrugs like this compound represent a key strategy to combat this challenge. By modifying the chemical structure of an active drug, prodrugs can exhibit altered pharmacological properties, including improved absorption, distribution, and potentially a different resistance profile.

The primary mechanism by which this compound functions as a prodrug is through its conversion to lamivudine (B182088), which is then phosphorylated to its active triphosphate form. This active metabolite inhibits viral reverse transcriptase. wikipedia.org Future research should focus on whether this compound's unique chemical structure allows it to bypass certain resistance mechanisms that affect the parent drug, lamivudine. For instance, alterations in cellular uptake or activation pathways for the prodrug might render it effective against viral strains that have developed resistance to lamivudine through other means.

Studies on other antiviral prodrugs have demonstrated success against resistant viral strains. For example, a novel phosphonate (B1237965) prodrug of HPMPC (Cidofovir), USC-373, was shown to be effective against an acyclovir-resistant strain of Varicella-Zoster Virus (VZV). biorxiv.org This highlights the potential of the prodrug approach. A key research direction is to screen this compound against a panel of lamivudine-resistant viral isolates to determine its efficacy and mechanism of action in these contexts. Such studies could establish this compound as a valuable second-line agent when resistance to conventional therapies emerges.

Integration with Emerging Non-Animal Preclinical Models

The paradigm of preclinical drug development is shifting, with a global momentum to embrace non-animal models (NAMs) that are based on human biology. diaglobal.organimalfreescienceadvocacy.org.au This move is driven by both ethical considerations and the recognition that traditional animal models often have limited predictive value for human safety and efficacy. diaglobal.orgeuropa.eu Future preclinical evaluation of this compound will benefit significantly from integration with these advanced models.

Emerging NAMs include a range of technologies:

Organ-on-a-chip (Microphysiological Systems): These devices contain living human cells in a micro-environment that mimics the structure and function of human organs, allowing for more accurate testing of drug efficacy and toxicity. diaglobal.orgnih.gov

Organoids: These are three-dimensional (3D) cell cultures derived from stem cells that self-organize to replicate the complex micro-architecture of an organ. diaglobal.orgeuropa.eu They are particularly valuable for studying diseases in a more physiologically relevant context.

In Silico Modeling: The use of artificial intelligence and computational modeling allows for the simulation of drug interactions and effects, helping to predict outcomes and refine experimental designs. diaglobal.organimalfreescienceadvocacy.org.au

The FDA Modernization Act 2.0 has empowered regulatory agencies to accept data from NAMs in lieu of animal studies, signaling a landmark shift. animalfreescienceadvocacy.org.au For this compound, using these models could provide more human-relevant data on its metabolism, antiviral activity, and potential toxicity. For example, liver-on-a-chip models could be used to study its conversion to lamivudine, while organoids derived from infected tissues could assess its efficacy in a complex, multi-cellular environment.

| Non-Animal Model | Description | Application for this compound Research |

| Organ-on-a-Chip | Microfluidic devices that recreate the physiological environment of human organs. nih.gov | To study pharmacokinetics, metabolism (e.g., conversion in a liver-chip), and efficacy in a human-relevant system. |

| Organoids | 3D self-organizing cell cultures that mimic the structure and function of an organ. europa.eu | To test antiviral efficacy against viruses in a model that replicates the complexity of human tissue. |

| In Silico Modeling | Computer-based simulations using AI to predict drug behavior and effects. diaglobal.org | To model drug-target interactions, predict potential resistance mutations, and optimize dosing strategies. |

Potential Applications Beyond Primary Indication (e.g., other viral diseases, cancer cell research)

The therapeutic potential of this compound may extend beyond its initial indications. As a prodrug of lamivudine, which has known activity against retroviruses like HIV and Hepatitis B virus wikipedia.org, a primary area for future research is to evaluate its efficacy against a broader range of viral diseases. healthline.com This could include other viruses that rely on reverse transcription or are susceptible to nucleoside analogs. The potential for broad-spectrum activity is a significant advantage for any antiviral agent. nih.gov

Furthermore, there is a growing interest in the intersection of virology and oncology, as several viruses are known to be oncogenic. mdpi.com Research into the repurposing of antiviral compounds for cancer therapy is an active field. Some studies have explored the use of modified amino acids in gene delivery systems for cancer cells. For example, N-acetyl-l-leucine-modified polyethylenimine has been used to deliver the p53 gene to induce apoptosis in cancer cells. nih.gov While chemically distinct from this compound, this demonstrates the potential for N-acetylated compounds in cancer research.

Future investigations could explore whether this compound, or its metabolites, has any direct or indirect anti-proliferative effects on cancer cells, particularly those associated with viral infections. Recently, new technologies have been developed to identify molecular switches that can revert cancer cells to a more normal state. ecancer.orgnews-medical.net Exploring whether antiviral compounds could play a role in such "cancer reversal" strategies, perhaps by influencing the cellular environment or specific signaling pathways, represents a novel and exciting research frontier. nih.govcclg.org.uk

常见问题

Q. How can researchers formulate hypotheses about this compound’s mechanism of action?

- Methodological Answer :

- Literature Mining : Use tools like PubMed or SciFinder to identify knowledge gaps (e.g., unexplored kinase targets).

- Preliminary Screening : Conduct high-throughput assays (e.g., kinase profiling) to generate pilot data.

- Hypothesis Framing : Structure questions using PICO format (Population, Intervention, Comparison, Outcome) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。